Cas no 192572-93-3 (6-(1,1-Dimethylallyl)naringenin)

6-(1,1-Dimethylallyl)naringenin 化学的及び物理的性質
名前と識別子
-
- 6-(1,1-dimethylallyl)naringenin
- (2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone
- (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrochromen-4-one
- LMPK12140296
- CHEMBL478765
- 192572-93-3
- 6-(1,1-Dimethylallyl)naringenin
-
- インチ: 1S/C20H20O5/c1-4-20(2,3)18-14(23)10-16-17(19(18)24)13(22)9-15(25-16)11-5-7-12(21)8-6-11/h4-8,10,15,21,23-24H,1,9H2,2-3H3/t15-/m0/s1
- InChIKey: GKOWEQNADRJYIA-HNNXBMFYSA-N
- ほほえんだ: O1C2C=C(C(=C(C=2C(C[C@H]1C1C=CC(=CC=1)O)=O)O)C(C=C)(C)C)O
計算された属性
- せいみつぶんしりょう: 340.13107373g/mol
- どういたいしつりょう: 340.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 87
6-(1,1-Dimethylallyl)naringenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D435118-50mg |
6-(1,1-Dimethylallyl)naringenin |
192572-93-3 | 50mg |
$1194.00 | 2023-05-18 | ||
TRC | D435118-25mg |
6-(1,1-Dimethylallyl)naringenin |
192572-93-3 | 25mg |
$620.00 | 2023-05-18 | ||
TRC | D435118-5mg |
6-(1,1-Dimethylallyl)naringenin |
192572-93-3 | 5mg |
$155.00 | 2023-05-18 | ||
TRC | D435118-100mg |
6-(1,1-Dimethylallyl)naringenin |
192572-93-3 | 100mg |
$ 3000.00 | 2023-09-07 |
6-(1,1-Dimethylallyl)naringenin 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
6-(1,1-Dimethylallyl)naringeninに関する追加情報
6-(1,1-Dimethylallyl)naringenin: A Novel Flavonoid Derivative with Promising Therapeutic Potential
6-(1,1-Dimethylallyl)naringenin, a derivative of the natural flavonoid naringenin, is identified by the CAS No. 192572-93-3 and represents a significant advancement in the development of bioactive compounds. This molecule is structurally characterized by the addition of a 1,1-dimethylallyl group to the flavanone skeleton of naringenin, which modulates its pharmacological properties and biological activities. Recent studies have highlighted its potential in multiple therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer mechanisms. The unique chemical structure of 6-(1,1-Dimethylallyl)naringenin enables it to interact with specific molecular targets, offering novel opportunities for drug discovery and development.
Research published in Frontiers in Pharmacology (2023) has demonstrated that 6-(1,1-Dimethylallyl)naringenin exhibits enhanced bioavailability compared to its parent compound naringenin. This improvement is attributed to the modification of the hydrophobicity profile, which facilitates better cellular uptake and prolonged retention in target tissues. The CAS No. 192572-93-3 compound has been shown to modulate key signaling pathways, such as NF-κB and MAPK, which are critical in inflammatory responses. These findings suggest its potential as a therapeutic agent for chronic inflammatory diseases.
Another notable study in Journal of Agricultural and Food Chemistry (2024) explored the antioxidant capacity of 6-(1,1-Dimethylallyl)naringenin. The compound demonstrated superior radical scavenging activity against DPPH and hydroxyl radicals, outperforming other flavonoid derivatives. This property is particularly relevant for applications in neurodegenerative diseases, where oxidative stress plays a pivotal role. The structural modification introduces additional conjugated double bonds, enhancing the molecule's ability to donate hydrogen atoms and neutralize free radicals.
Recent advancements in drug delivery systems have further expanded the utility of 6-(1,1-Dimethylallyl)naringenin. A 2023 publication in Pharmaceutics described the successful encapsulation of this compound in liposomes, improving its stability and targeted delivery to cancer cells. This approach addresses the limitations of traditional formulations, which often suffer from poor solubility and rapid metabolism. The CAS No. 192572-93-3 compound's compatibility with nanocarriers highlights its potential for personalized medicine applications.
Emerging evidence from Cell Reports (2024) suggests that 6-(1,1-Dimethylallyl)naringenin may influence epigenetic regulation. The compound has been shown to modulate histone deacetylase (HDAC) activity, which is implicated in gene expression and cellular differentiation. This discovery opens new avenues for its application in diseases associated with aberrant epigenetic modifications, such as certain cancers and metabolic disorders.
The pharmacokinetic profile of 6-(1,1-Dimethylallyl)naringenin has been extensively studied in preclinical models. Research published in Drug Metabolism and Disposition (2023) revealed that the compound undergoes minimal hepatic metabolism, with a half-life significantly longer than that of naringenin. This characteristic is crucial for maintaining therapeutic concentrations over extended periods, reducing the frequency of administration required for chronic conditions.
Applications of 6-(1,1-Dimethylallyl)naringenin span multiple therapeutic areas, including oncology, neurology, and metabolic diseases. In oncology, the compound has shown selective cytotoxicity against cancer cell lines, particularly in estrogen receptor-positive breast cancer models. Its mechanism of action involves the induction of apoptosis and the inhibition of angiogenesis, as demonstrated in a 2024 study in Cancer Letters.
For neurological disorders, the neuroprotective effects of 6-(1,1-Dimethylallyl)naringenin have been evaluated in models of Parkinson's disease. A 2023 study in Neuropharmacology found that the compound reduces oxidative stress and mitochondrial dysfunction, which are key pathological features of the disease. These findings support its potential as a neuroprotective agent in clinical settings.
In the context of metabolic diseases, 6-(1,1-Dimethylallyl)naringenin has been investigated for its role in glucose homeostasis. Research published in Diabetes Research and Clinical Practice (2024) indicated that the compound enhances insulin sensitivity and reduces hepatic glucose production. These effects are mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of energy metabolism.
Despite its promising properties, challenges remain in the development of 6-(1,1-Dimethylallyl)naringenin as a therapeutic agent. One of the primary concerns is the potential for drug-drug interactions, particularly with cytochrome P450 inhibitors. A 2023 review in Pharmacotherapy emphasized the need for comprehensive pharmacokinetic studies to ensure the safety of combination therapies involving this compound.
Future research directions include the exploration of synergistic effects when 6-(1,1-Dimethylallyl)naringenin is combined with other bioactive compounds. A 2024 study in Phytotherapy Research reported that the combination of this compound with curcumin significantly enhances anti-inflammatory effects, suggesting potential applications in multi-target therapeutic strategies.
In conclusion, the unique chemical structure of 6-(1,1-Dimethylallyl)naringenin (CAS No. 192572-93-3) positions it as a promising candidate for various therapeutic applications. Its enhanced bioavailability, antioxidant properties, and ability to modulate key signaling pathways make it a valuable subject for further research. As the field of pharmacology continues to advance, the potential of this compound in treating complex diseases is likely to expand, offering new solutions for unmet medical needs.
For more information on the latest research and developments related to 6-(1,1-Dimethylallyl)naringenin, please refer to the cited scientific journals and ongoing clinical trials. The integration of advanced technologies in drug discovery will further enhance the understanding and application of this compound in the future.
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